1-(4-methylphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide
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Overview
Description
1-(4-methylphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring substituted with a carboxamide group, an oxazole ring, and a sulfonyl group attached to a methylphenyl moiety. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 1,5-diaminopentane.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via an amidation reaction using reagents like carboxylic acids or their derivatives.
Attachment of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and nitriles.
Sulfonylation: The sulfonyl group can be introduced through a sulfonylation reaction using reagents like sulfonyl chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-methylphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and carboxamide groups can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The oxazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]carbamic acid 1,1-dimethylethyl ester: This compound shares similar functional groups and structural features, making it a useful comparison for studying structure-activity relationships.
4-methylphenylsulfonyl chloride: This compound is a precursor in the synthesis of sulfonyl-containing compounds and can be used to study sulfonylation reactions.
Uniqueness
1-(4-methylphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in diverse chemical reactions and exhibit specific biological activities, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-(1,2-oxazol-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-12-2-4-14(5-3-12)24(21,22)19-9-6-13(7-10-19)16(20)17-15-8-11-23-18-15/h2-5,8,11,13H,6-7,9-10H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQSZXKPQOMQIPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NOC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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